3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structural features that include a benzodioxole moiety and a cyanopropenamide functional group. This compound belongs to the class of amides, which are derivatives of carboxylic acids and amines. It has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
The compound is synthesized from readily available starting materials through multi-step synthetic routes. It has been studied for its biological activity and potential therapeutic applications, making it a subject of interest in scientific research.
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide can be classified as:
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide typically involves several steps:
The reaction conditions are critical for achieving high yields and purity. Typical conditions may involve:
The molecular formula for 3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide is . The structural representation includes:
Property | Value |
---|---|
Molecular Weight | 321.33 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylamino)-N-benzyl-2-cyanoprop-2-enamide |
InChI Key | QIRDSQIXKOHNRU-SDNWHVSQSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the products formed:
The mechanism of action for 3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, leading to various biological effects. Potential pathways include:
The physical properties include:
Key chemical properties encompass:
Property | Value |
---|---|
Solubility | Soluble in organic solvents such as ethanol and dichloromethane |
Stability | Stable under standard laboratory conditions but sensitive to strong oxidizing agents |
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4